molecular formula C23H24N4O4 B11014248 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11014248
M. Wt: 420.5 g/mol
InChI Key: DIVXUAWFBRMQTP-UHFFFAOYSA-N
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Description

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a phthalazinone core and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate: Shares a similar phthalazinone core but differs in the substituent groups.

    2-(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide: Another related compound with a different substituent on the phthalazinone core.

Uniqueness

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is unique due to its specific combination of the phthalazinone and indole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(4-methylindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O4/c1-15-5-4-6-18-17(15)9-11-26(18)12-10-24-20(28)14-27-23(29)21-16(13-25-27)7-8-19(30-2)22(21)31-3/h4-9,11,13H,10,12,14H2,1-3H3,(H,24,28)

InChI Key

DIVXUAWFBRMQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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